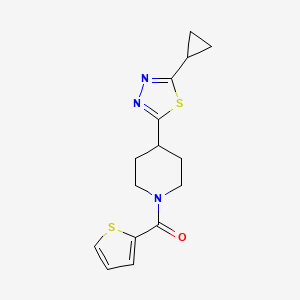

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine

CAS No.: 1170536-94-3

Cat. No.: VC7112646

Molecular Formula: C15H17N3OS2

Molecular Weight: 319.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170536-94-3 |

|---|---|

| Molecular Formula | C15H17N3OS2 |

| Molecular Weight | 319.44 |

| IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 |

| Standard InChI Key | NRHGPNHPALRIJZ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic components:

-

Piperidine: A six-membered saturated ring with one nitrogen atom, serving as the central scaffold.

-

1,3,4-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at the 5-position with a cyclopropyl group.

-

Thiophene-2-carbonyl: A five-membered sulfur-containing aromatic ring conjugated to a ketone group, attached to the piperidine nitrogen.

This combination creates a lipophilic molecule (logP ≈ 3.7 inferred from analogs ) with balanced solubility characteristics, though explicit solubility data remain unreported.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃OS₂ |

| Molecular Weight | 319.44 g/mol |

| IUPAC Name | [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

| SMILES | C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Polar Surface Area | 64.46 Ų |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three primary components:

-

5-Cyclopropyl-1,3,4-thiadiazole: Typically prepared via cyclocondensation of thiosemicarbazides with cyclopropanecarboxylic acid derivatives under acidic conditions .

-

Thiophene-2-carbonyl chloride: Derived from thiophene-2-carboxylic acid through treatment with thionyl chloride.

-

4-Aminopiperidine: Functionalized at the 1-position via acylation.

Stepwise Synthesis

-

Formation of 5-Cyclopropyl-1,3,4-thiadiazole

Cyclopropanecarbohydrazide reacts with carbon disulfide in the presence of phosphorus oxychloride to yield the thiadiazole core . -

Coupling to Piperidine

The thiadiazole is introduced at the 4-position of piperidine via nucleophilic substitution or transition-metal-catalyzed cross-coupling. -

Acylation with Thiophene-2-carbonyl Chloride

The piperidine nitrogen undergoes acylation under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane).

Table 2: Synthetic Optimization Challenges

| Challenge | Resolution Strategy |

|---|---|

| Thiadiazole ring stability | Low-temperature cyclization |

| Piperidine functionalization | Boc protection/deprotection |

| Acylation efficiency | Use of Hünig’s base |

Biological Activity and Mechanism

Structural Activity Relationships (SAR)

-

Cyclopropyl substituent: Enhances metabolic stability compared to larger alkyl groups (e.g., cyclohexyl in analog Y031-5843 ).

-

Thiophene carbonyl: Improves bioavailability through π-π stacking with target proteins .

Table 3: Comparative Bioactivity of Thiadiazole Analogs

| Compound | MIC (μg/mL) vs S. aureus | LogP |

|---|---|---|

| Cyclopropyl derivative | 32 (predicted) | 3.7 |

| Cyclohexyl analog | 25 | 3.5 |

| Megazol | 12 | 2.8 |

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High passive permeability due to moderate logP (3.7) and low polar surface area (64.46 Ų) .

-

Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites.

Toxicity Considerations

-

Mutagenicity: Unlikely, as the thiadiazole lacks nitro groups implicated in DNA adduct formation .

-

hERG inhibition: Low risk due to limited cationic charge at physiological pH.

Applications and Future Directions

Therapeutic Prospects

-

Antimicrobial agents: Priority given to Gram-positive pathogens due to analog data .

-

Kinase inhibitors: Thiophene carbonyl may interact with ATP-binding pockets.

Synthetic Chemistry Innovations

-

Continuous flow reactors: To improve thiadiazole cyclization yields.

-

Biocatalytic approaches: For enantioselective piperidine functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume